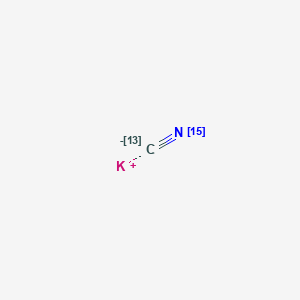
3-(2-Bromoacetyl)benzonitrile
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of brominated aromatic nitriles, such as those related to 3-(2-Bromoacetyl)benzonitrile, involves the use of readily accessible precursors. An efficient method for synthesizing 2-bromo-3-aroyl-benzo[b]furans is described, which could be analogous to the synthesis of 3-(2-Bromoacetyl)benzonitrile . The bromo group in these compounds serves as a versatile synthetic handle, allowing for further functionalization through palladium-mediated couplings and direct nucleophilic substitutions .
Molecular Structure Analysis
The molecular structure of related compounds, such as o-(bromomethyl)benzonitrile, has been determined through crystallography. The structure of o-(bromomethyl)benzonitrile is monoclinic with specific unit-cell dimensions, and the benzyl ring and C-C bond lengths are consistent with typical aromatic compounds . This information provides a basis for understanding the structural characteristics that might be expected for 3-(2-Bromoacetyl)benzonitrile.
Chemical Reactions Analysis
The presence of the bromo and nitrile groups in these compounds suggests reactivity that could be exploited in various chemical reactions. For instance, the 2-bromo group in 2-bromo-3-aroyl-benzo[b]furans is used for further chemical transformations . Similarly, the conversion of an aryl bromide to the corresponding aryllithium is reported, which indicates the potential for 3-(2-Bromoacetyl)benzonitrile to undergo similar transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic nitriles can be inferred from related compounds. For example, the presence of rotational isomers and the behavior of NMR peaks upon heating provide insights into the dynamic properties of these molecules . Additionally, the formation of hydrogen-bonded chains and sheets in compounds with similar functional groups suggests that 3-(2-Bromoacetyl)benzonitrile may also exhibit specific supramolecular arrangements .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity and DNA Binding
- A study by Bera et al. (2021) demonstrates the synthesis of a ligand from 4-(2-bromoacetyl)benzonitrile, which exhibits potential anticancer activity against U937 human monocytic cells. It also shows intercalative DNA binding properties.
Microbial Degradation in Soil and Subsurface Environments
- The microbial degradation of benzonitrile herbicides, which include compounds related to 3-(2-Bromoacetyl)benzonitrile, in soil and subsurface environments is discussed by Holtze et al. (2008). This study provides insights into degradation pathways and involved degrader organisms.
Labeling Compounds for Research
- Ekhato and Rinehart (2011) mention the transformation of 4-(2-bromoacetyl)benzonitrile into labeled compounds for research, indicating its utility in creating derivatives for scientific study.
Applications in Organometallic Chemistry
- The hydration of nitriles in aqueous solutions, involving compounds like 3-(2-Bromoacetyl)benzonitrile, is explored in organometallic chemistry as demonstrated by Breno, Pluth, and Tyler (2003).
Synthesis of Novel Crown Ether-Substituted Phthalocyanines
- Research by Koçak et al. (2000) involves the synthesis of novel macrocycles from 4′-(α-bromoacetyl)benzo-15-crown-5, highlighting the versatility of 3-(2-Bromoacetyl)benzonitrile derivatives in creating complex compounds.
Cytotoxic Effects Study
- A study of the cytotoxic effects of benzonitrile pesticides, related to 3-(2-Bromoacetyl)benzonitrile, is presented by Lovecká et al. (2015). This research contributes to understanding the environmental and health impacts of these compounds.
Antimicrobial Activity of Derivatives
- The antimicrobial activity of certain derivatives originating from benzonitrile compounds is explored in studies by Kumar et al. (2022) and Darwish et al. (2014), indicating the potential of 3-(2-Bromoacetyl)benzonitrile in developing antibacterial and antifungal agents.
Corrosion Inhibition Studies
- The effectiveness of benzonitrile derivatives as corrosion inhibitors for mild steel is demonstrated in a study by Chaouiki et al. (2018), highlighting another industrial application.
Dye Sensitized Solar Cells
- Benzonitrile-based electrolytes, closely related to 3-(2-Bromoacetyl)benzonitrile, have been shown to be effective in dye-sensitized solar cells, as discussed by Latini et al. (2014).
Pharmaceutical Synthesis and Imaging Studies
- The role of 3-(2-Bromoacetyl)benzonitrile derivatives in pharmaceutical synthesis and imaging studies is highlighted in research by Li et al. (2003).
Safety And Hazards
3-(2-Bromoacetyl)benzonitrile is classified as having acute toxicity (Category 3) for oral, dermal, and inhalation exposure. It can cause severe skin burns and eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Eigenschaften
IUPAC Name |
3-(2-bromoacetyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-5-9(12)8-3-1-2-7(4-8)6-11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCGNFLHRINYCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)CBr)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370989 | |
| Record name | 3-(2-Bromoacetyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromoacetyl)benzonitrile | |
CAS RN |
50916-55-7 | |
| Record name | 3-(2-Bromoacetyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-bromoacetyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-[(R)-carboxy-[(2-thiophen-2-ylacetyl)amino]methyl]-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B122369.png)


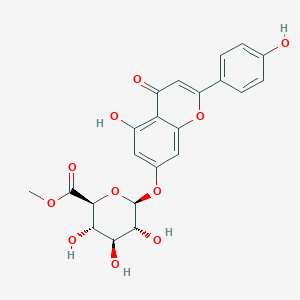


![5-Ethyl-3-methylisoxazolo[4,5-b]pyridine](/img/structure/B122379.png)
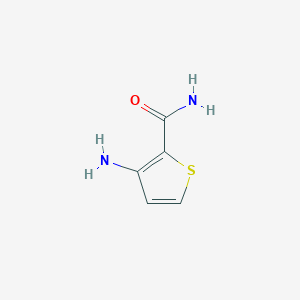
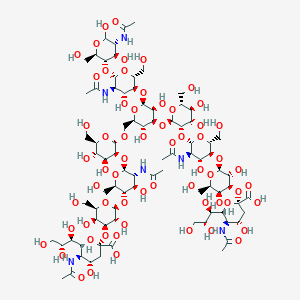
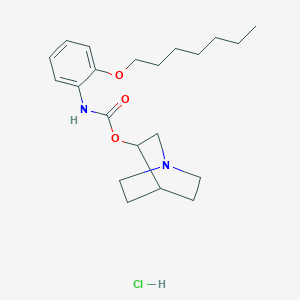
![Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B122403.png)
![2-[4-(trifluoromethylsulfonyloxy)phenyl]ethyl Acetate](/img/structure/B122405.png)

